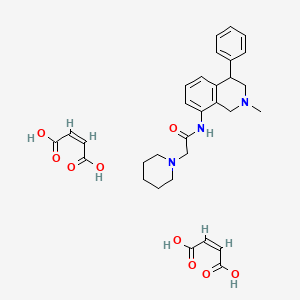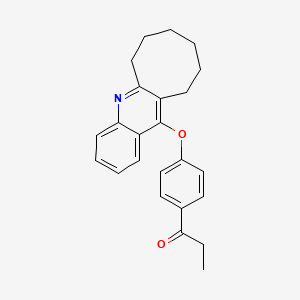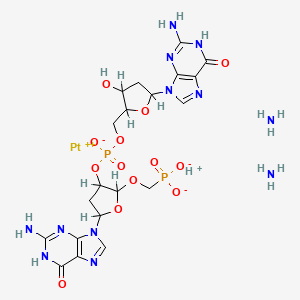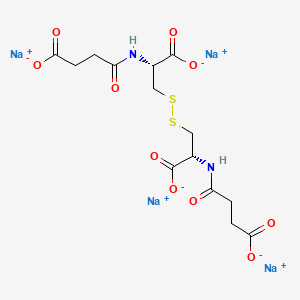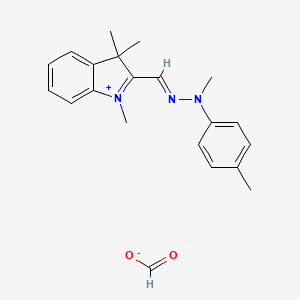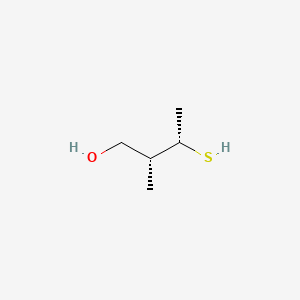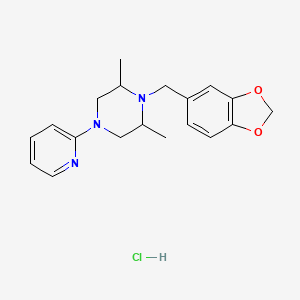
cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multi-step organic reactions. The starting materials often include 2,6-dimethylpiperazine, 3,4-(methylenedioxy)benzyl chloride, and 2-pyridyl derivatives. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, or anti-inflammatory properties.
Industry
In the industrial sector, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mecanismo De Acción
The mechanism of action of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylpiperazine derivatives: Compounds with similar piperazine core structures.
Methylenedioxybenzyl derivatives: Compounds containing the methylenedioxybenzyl group.
Pyridylpiperazine derivatives: Compounds with pyridyl and piperazine moieties.
Uniqueness
The uniqueness of cis-2,6-Dimethyl-1-(3,4-(methylenedioxy)benzyl)-4-(2-pyridyl)piperazine hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
102233-09-0 |
|---|---|
Fórmula molecular |
C19H24ClN3O2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-14-10-21(19-5-3-4-8-20-19)11-15(2)22(14)12-16-6-7-17-18(9-16)24-13-23-17;/h3-9,14-15H,10-13H2,1-2H3;1H |
Clave InChI |
CJUXLCOQQODUEG-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(N1CC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


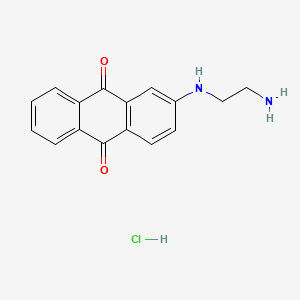

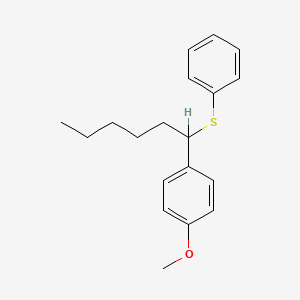
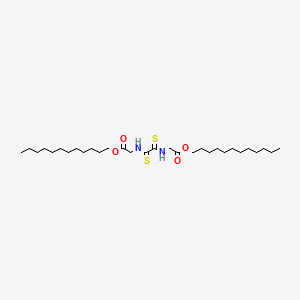
![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
